Glicoricone: A Technical Overview of its Chemical Structure and Biological Activity
Glicoricone: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Glicoricone is a phenolic compound naturally occurring in species of licorice (Glycyrrhiza)[1][2]. It is classified as an isoflavone, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone[3][4]. This document provides a detailed examination of the chemical structure of Glicoricone, its physicochemical properties, and its known biological activities, supported by experimental data and protocols.
Chemical Structure and Properties
Glicoricone is chemically defined as 3-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one[3][5]. Its structure is characterized by a central chromen-4-one ring system linked to a substituted phenyl group.
| Identifier | Value | Source |
| CAS Number | 161099-37-2 | [1][3][6] |
| Molecular Formula | C21H20O6 | [3][6] |
| Molecular Weight | 368.4 g/mol | [3][6] |
| IUPAC Name | 3-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one | [3][5] |
| SMILES | COC1=C(CC=C(C)C)C(O)=CC(O)=C1C1=COC2=C(C=CC(O)=C2)C1=O | [4] |
| InChI | InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-17(24)19(21(13)26-3)15-10-27-18-8-12(22)5-7-14(18)20(15)25/h4-5,7-10,22-24H,6H2,1-3H3 | [4] |
| Physical Description | Solid, Powder | [3][6] |
| Melting Point | 192 °C | [3] |
Biological Activity and Signaling Pathways
Glicoricone has been identified as a bioactive molecule with notable inhibitory effects on monoamine oxidase (MAO) and antagonist activity at the estrogen receptor (ER)[1][6].
Monoamine Oxidase Inhibition
Glicoricone has been shown to inhibit monoamine oxidase, an enzyme crucial for the degradation of neurotransmitters. The inhibitory concentration (IC50) for this activity has been reported to be in the range of 6.0 x 10⁻⁵ to 1.4 x 10⁻⁴ M[2][6][7].
Caption: Glicoricone's inhibitory action on monoamine oxidase (MAO).
Estrogen Receptor Antagonism
Glicoricone binds to the estrogen receptor and exhibits estrogen antagonist activity[1][6]. This suggests its potential role as a selective estrogen receptor modulator (SERM).
Caption: Glicoricone's antagonistic effect on the estrogen receptor.
Experimental Protocols
Isolation of Glicoricone from Licorice
The isolation of Glicoricone from its natural source, a species of licorice, was first described by Hatano et al. (1991)[2][7]. The general workflow for such an isolation is as follows:
Caption: General workflow for the isolation of Glicoricone.
Methodology:
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Extraction: The dried and powdered roots of the licorice plant are extracted with a suitable organic solvent, such as methanol or ethanol.
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Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
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Chromatography: The resulting fractions are separated using column chromatography, typically on a silica gel stationary phase.
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Purification: Final purification to obtain pure Glicoricone is often achieved using high-performance liquid chromatography (HPLC).
Monoamine Oxidase Inhibition Assay
The inhibitory effect of Glicoricone on MAO activity was determined using an in vitro enzyme assay[2][7].
Methodology:
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Enzyme Source: Monoamine oxidase is typically isolated from a biological source, such as bovine brain mitochondria.
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Incubation: The enzyme is incubated with a substrate (e.g., kynuramine) in the presence and absence of Glicoricone at various concentrations.
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Detection: The reaction product is measured, often spectrophotometrically, to determine the rate of the enzymatic reaction.
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IC50 Determination: The concentration of Glicoricone that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
This technical guide provides a foundational understanding of Glicoricone's chemical nature and biological functions. Further research into its pharmacological properties and potential therapeutic applications is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Glicoricone | C21H20O6 | CID 10361658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Glicoricone (FDB015195) - FooDB [foodb.ca]
- 5. Glicoricone (CAS No. 161099-37-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. Glicoricone | CAS:161099-37-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. Phenolic constituents of licorice. III. Structures of glicoricone and licofuranone, and inhibitory effects of licorice constituents on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
